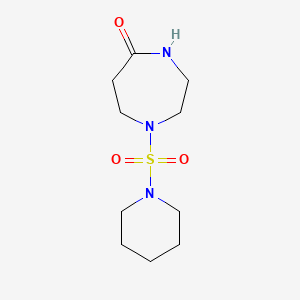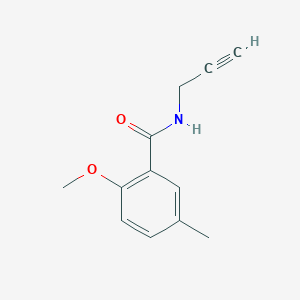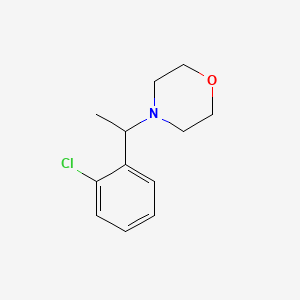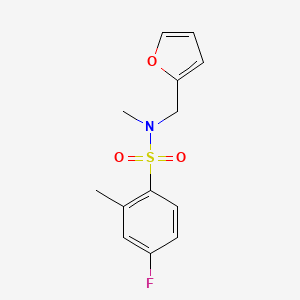
1-Piperidin-1-ylsulfonyl-1,4-diazepan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperidin-1-ylsulfonyl-1,4-diazepan-5-one, also known as PD-404182, is a chemical compound that has shown potential in scientific research applications. It belongs to the class of diazepanes, which are a group of compounds that have been studied for their pharmacological properties. PD-404182 has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been investigated.
Mécanisme D'action
1-Piperidin-1-ylsulfonyl-1,4-diazepan-5-one acts on the central nervous system by binding to the benzodiazepine site of the GABA-A receptor. This results in an increase in the activity of the GABA neurotransmitter, leading to the inhibition of neuronal activity. The exact mechanism of action of 1-Piperidin-1-ylsulfonyl-1,4-diazepan-5-one is still being studied, and further research is needed to fully understand its pharmacological properties.
Biochemical and Physiological Effects:
1-Piperidin-1-ylsulfonyl-1,4-diazepan-5-one has been shown to have anticonvulsant and analgesic effects in animal models. It has also been shown to have anxiolytic and antidepressant effects. These effects are thought to be mediated through the GABA-A receptor.
Avantages Et Limitations Des Expériences En Laboratoire
1-Piperidin-1-ylsulfonyl-1,4-diazepan-5-one has several advantages for lab experiments. It has high potency and selectivity for the GABA-A receptor, making it a useful tool for studying the role of this receptor in various physiological processes. However, 1-Piperidin-1-ylsulfonyl-1,4-diazepan-5-one has limitations as well. It has poor solubility in water, which can make it difficult to use in certain experiments. It also has a short half-life, which can make it challenging to study its long-term effects.
Orientations Futures
Further research is needed to fully understand the pharmacological properties of 1-Piperidin-1-ylsulfonyl-1,4-diazepan-5-one. One area of future research could be the development of more efficient synthesis methods to obtain higher yields of the compound. Another area of research could be the investigation of the long-term effects of 1-Piperidin-1-ylsulfonyl-1,4-diazepan-5-one on the central nervous system. Additionally, 1-Piperidin-1-ylsulfonyl-1,4-diazepan-5-one could be studied for its potential use in the treatment of other medical conditions, such as insomnia and anxiety disorders.
Conclusion:
In conclusion, 1-Piperidin-1-ylsulfonyl-1,4-diazepan-5-one is a chemical compound that has shown potential in scientific research applications. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been investigated. Further research is needed to fully understand the pharmacological properties of 1-Piperidin-1-ylsulfonyl-1,4-diazepan-5-one and its potential use in the treatment of various medical conditions.
Méthodes De Synthèse
1-Piperidin-1-ylsulfonyl-1,4-diazepan-5-one has been synthesized using different methods, including the reaction of 1,4-diazepane-5-one with piperidine and sulfonyl chloride. Another method involves the reaction of 1,4-diazepane-5-one with piperidine and tosyl chloride. These methods have been optimized to obtain high yields of 1-Piperidin-1-ylsulfonyl-1,4-diazepan-5-one.
Applications De Recherche Scientifique
1-Piperidin-1-ylsulfonyl-1,4-diazepan-5-one has been studied for its potential as a therapeutic agent for various medical conditions. It has been shown to have anticonvulsant and analgesic properties, making it a potential candidate for the treatment of epilepsy and chronic pain. 1-Piperidin-1-ylsulfonyl-1,4-diazepan-5-one has also been investigated for its potential use in the treatment of anxiety disorders and depression.
Propriétés
IUPAC Name |
1-piperidin-1-ylsulfonyl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3S/c14-10-4-8-13(9-5-11-10)17(15,16)12-6-2-1-3-7-12/h1-9H2,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUOCBPRVGCOOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)N2CCC(=O)NCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperidin-1-ylsulfonyl-1,4-diazepan-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N,N-dimethyl-4-[(2-thiophen-3-ylquinazolin-4-yl)amino]benzamide](/img/structure/B7537176.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7537180.png)
![[2-[(4-Methoxyphenyl)carbamoylamino]-2-oxoethyl] 2,5-dimethyl-1-(thiophen-2-ylmethyl)pyrrole-3-carboxylate](/img/structure/B7537189.png)
![N-(2-methoxyethyl)-6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7537197.png)
![N-[2-chloro-5-[[6-(1,2,4-triazol-1-yl)pyridin-3-yl]carbamoyl]phenyl]thiophene-2-carboxamide](/img/structure/B7537218.png)

![3-[[4-(Cyclopentanecarbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7537234.png)
![[4-(3,4-Dichlorophenyl)sulfonylpiperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7537237.png)

![4-[[2-[4-[(4-chlorophenyl)methyl]-1,4-diazepan-1-yl]acetyl]amino]-N,N-dimethylbenzamide](/img/structure/B7537256.png)
